molecular formula C19H14ClN5O4 B2726969 3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 379707-96-7

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2726969
CAS No.: 379707-96-7
M. Wt: 411.8
InChI Key: PKLYROZFNUDXPZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a novel synthetic compound identified as a multi-targeted kinase inhibitor with a distinct quinazoline-dione scaffold. Its primary research value lies in its potential application in oncology, particularly in the study of drug-resistant cancers. The compound has been demonstrated to exhibit potent inhibitory activity against a range of tyrosine kinases, including Src and Abl kinases, which are pivotal signaling proteins in cell proliferation, differentiation, and survival [https://pubmed.ncbi.nlm.nih.gov/38584135/]. Mechanistically, it functions by competitively binding to the ATP-binding site of these kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways like STAT3 and MAPK. This disruption can lead to the induction of apoptosis and the inhibition of metastatic potential in various cancer cell models. Current research utilizes this compound as a chemical probe to elucidate the complex signaling networks driven by these kinases and to explore novel therapeutic strategies for overcoming resistance to first-generation targeted therapies. Its unique structure offers a valuable template for structure-activity relationship (SAR) studies aimed at developing new classes of kinase inhibitors.

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O4/c1-29-12-4-2-3-11(15(12)26)17-22-13-14(18(27)24-17)23-19(28)25(16(13)21)10-7-5-9(20)6-8-10/h2-8,26H,21H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBPWISIKXNDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a synthetic compound with potential biological activity. Its molecular structure suggests various pharmacological properties due to the presence of multiple functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the empirical formula C19H14ClN5O4C_{19}H_{14}ClN_5O_4 and a molecular weight of approximately 411.8 g/mol. Its predicted density is 1.62g/cm31.62\,g/cm^3 and pKa is around 8.138.13 .

PropertyValue
Empirical FormulaC19H14ClN5O4
Molecular Weight411.8 g/mol
Density1.62 g/cm³ (predicted)
pKa8.13 (predicted)

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in inflammatory responses and cell proliferation.

  • Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
  • Enzyme Inhibition : It has been observed to inhibit certain kinases that are critical in cancer progression, making it a candidate for anticancer therapy.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Studies

Research conducted on the antimicrobial properties revealed that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.

In Vivo Studies

In vivo experiments demonstrated that administration of the compound led to a notable decrease in tumor size in animal models when used in conjunction with traditional chemotherapy agents. This suggests a synergistic effect that enhances therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 379707-94-5)

  • Molecular Formula : C₁₉H₁₄ClN₅O₄ (identical to the target compound).
  • Molar Mass : 411.8 g/mol .
  • Key Differences: Substituent at position 6 is 4-methoxyphenyl instead of 2-hydroxy-3-methoxyphenyl. The para-methoxy group may alter electronic effects, influencing reactivity or binding affinity in biological systems.

6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 499197-56-7)

  • Molecular Formula : C₁₆H₁₁N₅O₃.
  • Molar Mass : 321.29 g/mol .
  • Key Differences :
    • A furyl group replaces the chlorophenyl and methoxyphenyl substituents.
    • Smaller molecular size (lower molar mass) may improve membrane permeability but reduce target specificity.
    • The furan ring introduces conjugated π-electrons, which could enhance fluorescence properties or alter metabolic stability.

Quinazolinone Derivatives with Bis(4-methoxyphenyl) Substituents

  • Example: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l).
  • Key Differences :
    • Contains tetrahydroquinazoline cores with multiple 4-methoxyphenyl groups.
    • Larger steric bulk due to bis-aryl substituents may hinder interactions with enzymatic active sites compared to the target compound .

Structural and Functional Analysis

Table 1: Comparative Data for Diazaquinazoline Derivatives

Compound (CAS) Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
379707-96-7 (Target) 4-ClPh (3), 2-OH-3-MeOPh (6) C₁₉H₁₄ClN₅O₄ 411.8 Hydroxy-methoxy group enhances polarity
379707-94-5 4-ClPh (3), 4-MeOPh (6) C₁₉H₁₄ClN₅O₄ 411.8 Para-methoxy reduces H-bonding
499197-56-7 Ph (3), 2-furyl (6) C₁₆H₁₁N₅O₃ 321.29 Smaller size, furyl π-conjugation

Key Observations:

Polarity and Solubility : The target compound’s 2-hydroxy-3-methoxyphenyl group likely increases hydrophilicity compared to the purely methoxy-substituted analog (CAS: 379707-94-5) .

Synthetic Complexity : highlights the use of DMF and pyridine intermediates in synthesizing similar diazaquinazoline derivatives, suggesting shared synthetic pathways .

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